2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS No.: 307552-88-1
Cat. No.: VC6762166
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307552-88-1 |
---|---|
Molecular Formula | C20H19N3O2 |
Molecular Weight | 333.391 |
IUPAC Name | 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Standard InChI | InChI=1S/C20H19N3O2/c1-20(2)7-15(24)18-16(8-20)25-19(22)12(9-21)17(18)13-10-23-14-6-4-3-5-11(13)14/h3-6,10,17,23H,7-8,22H2,1-2H3 |
Standard InChI Key | OQTNBNUQCHYJGH-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name, 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile, reflects its polycyclic architecture . The molecular formula is C₂₀H₁₉N₃O₂, with a molecular weight of 333.4 g/mol . Key identifiers include the PubChem CID 2737732 and CAS Registry Number 307552-88-1 .
Structural Characterization
The molecule comprises:
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A chromene core (5-oxo-5,6,7,8-tetrahydro-4H-chromene) derived from 5,5-dimethylcyclohexane-1,3-dione (dimedone).
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An indole moiety at position 4, contributing aromatic and hydrogen-bonding functionalities.
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Substituents including an amino group (position 2), cyano group (position 3), and geminal dimethyl groups (position 7) .
The SMILES string CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1)C
and InChIKey OQTNBNUQCHYJGH-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a one-pot multicomponent reaction (MCR) involving:
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N-Alkyl-1H-indole-3-carbaldehydes (indole precursor)
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5,5-Dimethylcyclohexane-1,3-dione (dimedone)
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Malononitrile (cyanide source)
Reaction conditions optimized in recent studies include:
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Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Solvent: Protic solvents (e.g., ethanol)
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Temperature: 60–65°C
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Time: 1–3 hours
This method achieves yields of 80–85% while avoiding toxic reagents .
Mechanistic Insights
The reaction proceeds through:
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Knoevenagel condensation between dimedone and malononitrile.
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Michael addition of the indole carbaldehyde to the intermediate.
DBU facilitates deprotonation and stabilizes intermediates, enhancing reaction efficiency .
Physicochemical Properties
Computed Properties
The moderate lipophilicity (XLogP3 = 3) suggests balanced membrane permeability and solubility .
Spectroscopic Data
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IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .
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¹H NMR: Signals for indole NH (~10.5 ppm), chromene methyl groups (~1.1 ppm), and aromatic protons (6.5–8.0 ppm) .
Biological Activity and Applications
Mechanism: Molecular docking studies indicate binding to tubulin’s colchicine site (binding energy: −6.4 kcal/mol), disrupting microtubule assembly . Key interactions involve hydrogen bonds with Asn18, Arg229, and Thr225 residues .
Neuroprotective and Anti-Inflammatory Prospects
The indole moiety may confer antioxidant activity by scavenging free radicals, while the chromene system could modulate inflammatory mediators like COX-2. Preliminary data on analogs suggest:
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ROS Reduction: Up to 60% in neuronal cell models.
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COX-2 Inhibition: IC₅₀ ~15 µM in macrophage assays.
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